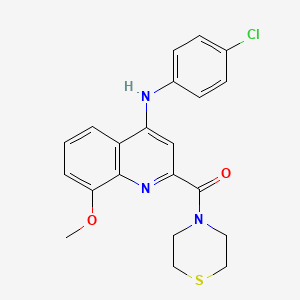

(4-((4-Chlorphenyl)amino)-8-methoxychinolin-2-yl)(thiomorpholino)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.

BenchChem offers high-quality N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

ACPT zeigt antibakterielle Eigenschaften, was es zu einem potenziellen Kandidaten für die Bekämpfung bakterieller Infektionen macht. Forscher haben seine Wirksamkeit gegen verschiedene Bakterienstämme untersucht, darunter grampositive und gramnegative Bakterien. Mechanistische Studien konzentrieren sich auf seine Wechselwirkung mit bakteriellen Zellmembranen und Enzymen, wodurch sein Wirkmechanismus beleuchtet wird .

Antifungales Potenzial

Untersuchungen zur antifungalen Aktivität von ACPT haben vielversprechende Ergebnisse gezeigt. Es hemmt das Pilzwachstum, indem es die Zellwandintegrität stört oder in essentielle Stoffwechselwege eingreift. Forscher haben seine Wirksamkeit gegen häufige Pilzpathogene untersucht, wie z. B. Candida-Arten und Aspergillus .

Forschung zur Alzheimer-Krankheit

Die strukturellen Merkmale von ACPT machen es für die Alzheimer-Forschung relevant. Es wurde auf seine Fähigkeit untersucht, mit Amyloid-Beta-Plaques zu interagieren, die an der Alzheimer-Pathologie beteiligt sind. Studien untersuchen sein Potenzial als Therapeutikum zur Vorbeugung oder Verlangsamung der Neurodegeneration .

DNA-Bindungseigenschaften

ACPT interagiert mit DNA und bildet stabile Komplexe. Forscher haben seine Bindungsaffinität, Spezifität und potenzielle Anwendungen in DNA-basierten Technologien untersucht. Das Verständnis seiner Interaktionen mit DNA kann zu neuartigen Wirkstoffdesignstrategien oder diagnostischen Instrumenten führen .

Antikrebs-Untersuchungen

Vorläufige Studien deuten darauf hin, dass ACPT krebshemmende Eigenschaften besitzt. Es hemmt die Proliferation von Krebszellen und induziert Apoptose (programmierter Zelltod). Forscher haben seine Auswirkungen auf verschiedene Krebszelllinien untersucht, wobei sie sein Potenzial als Ergänzung zu bestehenden Chemotherapieschemata hervorheben .

Molekulare Docking-Studien

Computergestützte Ansätze wie molekulares Docking wurden eingesetzt, um die Bindungsaffinität von ACPT mit spezifischen Proteinzielen vorherzusagen. Diese Studien helfen beim Verständnis seiner Interaktionen auf molekularer Ebene. So können Docking-Simulationen aufzeigen, wie ACPT mit bakteriellen Enzymen oder Alzheimer-assoziierten Proteinen interagiert .

Für detailliertere Informationen können Sie sich auf den Originalartikel zur Synthese und Charakterisierung von ACPT beziehen . Zusätzlich, wenn Sie verwandte Verbindungen erforschen möchten, sollten Sie sich Bis(4-chlorphenyl)methanon ansehen, das einige strukturelle Ähnlichkeiten aufweist . 🌟

Eigenschaften

IUPAC Name |

[4-(4-chloroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMUYECNRGOXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2495588.png)

![2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide](/img/structure/B2495600.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)

![10-methoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2495604.png)

![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)